REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([CH:4]([OH:9])[CH2:5][CH2:6][CH2:7][CH3:8])[CH3:3].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:1][C:2]([CH3:10])([C:4](=[O:9])[CH2:5][CH2:6][CH2:7][CH3:8])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
0.23 mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(CCCC)O)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
76.6 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
while vigorously stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The flask was partially cooled with ice
|
Type
|
TEMPERATURE
|
Details
|
warmed up slightly
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solution was decanted away from the black sludge, which
|
Type
|
WASH
|
Details
|
was rinsed with hexane
|
Type
|
CUSTOM
|
Details
|
chromatographed directly on silica gel
|
Type
|
CUSTOM
|
Details
|
(Note: only silica has been found to trap
|
Type
|
CUSTOM
|
Details
|
remove the reduced non-reacted chromium compounds)
|
Type
|
WASH
|
Details
|
The product, 2,2-dimethyl-heptan-3-one, eluted with CH2Cl2/hexane and in a subsequent 10% ethyl acetate/hexane fraction
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C(CCCC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.19 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |